molecular formula C17H23NO4 B554416 Z-Cha-OH CAS No. 25341-42-8

Z-Cha-OH

Cat. No.: B554416
CAS No.: 25341-42-8
M. Wt: 305.4 g/mol
InChI Key: MNABZONTQXNLDT-HNNXBMFYSA-N
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Description

Z-Cha-OH is a chiral amino acid derivative It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group, and a cyclohexyl group attached to the propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Cha-OH typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using the benzyloxycarbonyl (Cbz) group. This is usually achieved by reacting the amino compound with benzyl chloroformate in the presence of a base such as sodium bicarbonate.

    Formation of the Propanoic Acid Backbone: The protected amino compound is then subjected to a series of reactions to form the propanoic acid backbone. This may involve the use of Grignard reagents, organolithium reagents, or other carbon-carbon bond-forming reactions.

    Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced via alkylation or acylation reactions. This step may require the use of catalysts and specific reaction conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Z-Cha-OH can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Z-Cha-OH has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Z-Cha-OH involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can be selectively removed under mild conditions, allowing the free amino group to participate in various biochemical reactions. The cyclohexyl group provides steric hindrance and influences the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid
  • (Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides
  • tert-Butoxycarbonyl (Boc) derivatives of amino acids

Uniqueness

Z-Cha-OH is unique due to its specific combination of the benzyloxycarbonyl protecting group and the cyclohexyl group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(2S)-3-cyclohexyl-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c19-16(20)15(11-13-7-3-1-4-8-13)18-17(21)22-12-14-9-5-2-6-10-14/h2,5-6,9-10,13,15H,1,3-4,7-8,11-12H2,(H,18,21)(H,19,20)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNABZONTQXNLDT-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50556769
Record name N-[(Benzyloxy)carbonyl]-3-cyclohexyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50556769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25341-42-8
Record name N-[(Benzyloxy)carbonyl]-3-cyclohexyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50556769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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